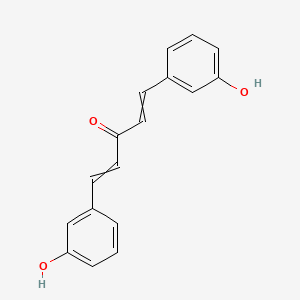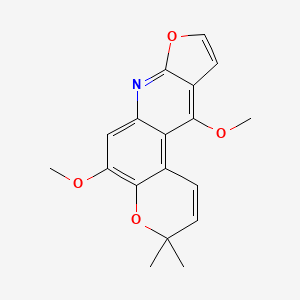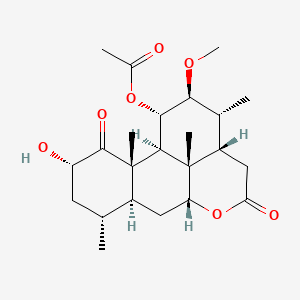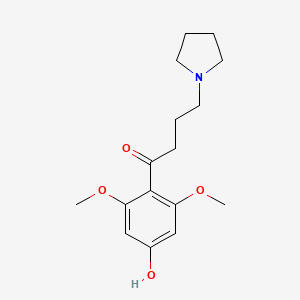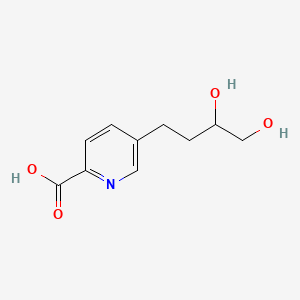
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid is an organic compound that belongs to the class of pyridinecarboxylic acids It is characterized by the presence of a pyridine ring substituted with a carboxylic acid group and a 3,4-dihydroxybutyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid typically involves the reaction of pyridine derivatives with appropriate reagents to introduce the carboxylic acid and dihydroxybutyl groups. One common method involves the use of pyridine-2-carboxylic acid as a starting material, which is then subjected to a series of reactions to introduce the 3,4-dihydroxybutyl group. The reaction conditions often include the use of catalysts, solvents, and specific temperature and pressure conditions to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Análisis De Reacciones Químicas
Types of Reactions
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The dihydroxybutyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboxylic acid group can be reduced to form alcohols or other derivatives.
Substitution: The pyridine ring can undergo substitution reactions with various electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often employed.
Substitution: Reagents such as halogens, alkylating agents, or acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the dihydroxybutyl group may yield ketones or aldehydes, while reduction of the carboxylic acid group may produce alcohols.
Aplicaciones Científicas De Investigación
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid has several applications in scientific research, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and coordination compounds.
Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.
Medicine: Research may explore its potential therapeutic applications, such as in drug development or as a pharmacological agent.
Industry: It can be used in the production of specialty chemicals, catalysts, and other industrial products.
Mecanismo De Acción
The mechanism of action of 5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparación Con Compuestos Similares
5-(3',4'-Dihydroxybutyl)-2-pyridinecarboxylic acid can be compared with other pyridinecarboxylic acids, such as:
Picolinic acid (2-Pyridinecarboxylic acid): Similar structure but lacks the dihydroxybutyl group.
Nicotinic acid (3-Pyridinecarboxylic acid): Differently substituted pyridine ring.
Isonicotinic acid (4-Pyridinecarboxylic acid): Another isomer with a different substitution pattern.
The uniqueness of this compound lies in the presence of the 3,4-dihydroxybutyl group, which imparts distinct chemical and biological properties compared to its analogs.
Propiedades
Número CAS |
98985-54-7 |
|---|---|
Fórmula molecular |
C10H13NO4 |
Peso molecular |
211.21 g/mol |
Nombre IUPAC |
5-(3,4-dihydroxybutyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H13NO4/c12-6-8(13)3-1-7-2-4-9(10(14)15)11-5-7/h2,4-5,8,12-13H,1,3,6H2,(H,14,15) |
Clave InChI |
UVVYRQPKVBATGU-UHFFFAOYSA-N |
SMILES |
C1=CC(=NC=C1CCC(CO)O)C(=O)O |
SMILES canónico |
C1=CC(=NC=C1CCC(CO)O)C(=O)O |
Sinónimos |
10,11-dihydroxyfusaric acid 5-(3',4'-dihydroxybutyl)-2-pyridinecarboxylic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


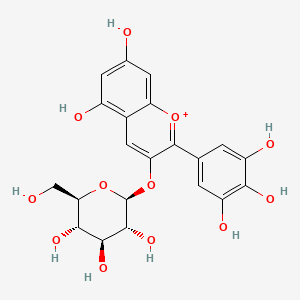

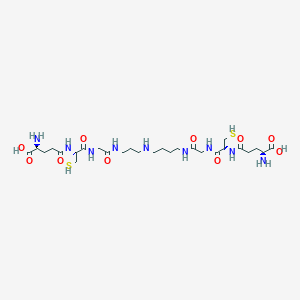

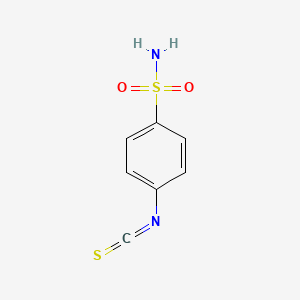

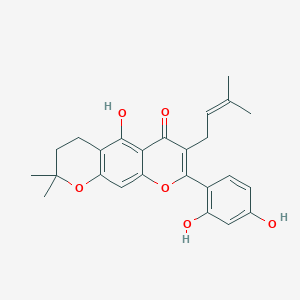
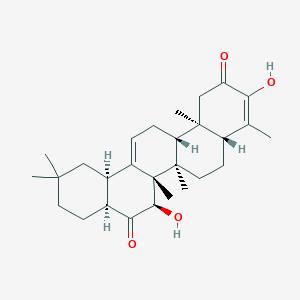
![3-[4-(2-methylphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]-1H-pyridazin-6-one](/img/structure/B1195128.png)
